Product packaging for DL-AP7(Cat. No.:CAS No. 78966-69-5)

DL-AP7

Katalognummer: B1662163
CAS-Nummer: 78966-69-5
Molekulargewicht: 225.18 g/mol
InChI-Schlüssel: MYDMWESTDPJANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of N-methyl-D-aspartate Receptor Antagonism Research

The journey to understanding the complexities of the NMDA receptor and the development of its antagonists began in the 1960s with the synthesis and study of N-methyl-D-aspartic acid (NMDA) itself. wikipedia.org This synthetic molecule was found to selectively bind to a specific subtype of glutamate (B1630785) receptors, which were subsequently named NMDA receptors. wikipedia.orgnumberanalytics.com Early research in the 1980s established the involvement of these receptors in numerous central synaptic pathways. wikipedia.org

A significant breakthrough in the field was the discovery of compounds that could block the action of NMDA. One of the earliest and most notable was D-2-amino-5-phosphonovaleric acid (AP5). The identification of AP5 and other early antagonists was crucial in distinguishing NMDA receptors from other excitatory amino acid receptors, such as those activated by kainate and quisqualate. nih.gov These initial antagonists paved the way for the realization that NMDA receptors were key players in a vast array of physiological and pathological processes, including synaptic transmission, learning, memory, and excitotoxicity. nih.gov

The recognition of the NMDA receptor's role in neurological and psychiatric conditions, such as schizophrenia and Alzheimer's disease, fueled further research into developing more potent and selective antagonists. numberanalytics.comnih.gov This led to the synthesis of a variety of compounds, each with unique properties and applications in research and potential therapeutic interventions.

Overview of 2-Amino-7-phosphonoheptanoic Acid as a Selective Research Probe

2-Amino-7-phosphonoheptanoic acid (AP7) emerged from this intensive period of research as a potent and selective competitive antagonist of the NMDA receptor. wikipedia.org As a competitive antagonist, AP7 functions by binding to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing glutamate from activating the receptor. wikipedia.org This mechanism of action is distinct from non-competitive antagonists, which block the ion channel of the receptor.

The structure of AP7, an analogue of 2-amino-5-phosphonovalerate (AP5), was the result of structure-activity relationship studies aimed at optimizing antagonist potency. nih.gov Research demonstrated that extending the carbon chain of AP5 by two carbons, resulting in AP7, restored high antagonist potency. nih.gov

AP7's selectivity for the NMDA receptor over other glutamate receptor subtypes, such as AMPA and kainate receptors, has made it an invaluable tool for researchers. nih.gov This selectivity allows for the specific investigation of the roles of NMDA receptors in various neuronal processes without the confounding effects of blocking other excitatory pathways. Consequently, AP7 has been extensively used in in vitro and in vivo studies to elucidate the physiological and pathophysiological functions of NMDA receptors, including their involvement in seizure activity, synaptic plasticity, and behavior. nih.govnih.govnih.gov

Below are tables summarizing the chemical properties of 2-Amino-7-phosphonoheptanoic acid and a list of key compounds mentioned in this article.

Chemical Properties of 2-Amino-7-phosphonoheptanoic Acid

PropertyValueSource
IUPAC Name2-amino-7-phosphonoheptanoic acid nih.gov
Molecular FormulaC7H16NO5P nih.gov
Molar Mass225.18 g/mol nih.gov
InChIInChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) nih.gov
InChIKeyMYDMWESTDPJANS-UHFFFAOYSA-N nih.gov
Canonical SMILESC(CCC(C(=O)O)N)CCP(=O)(O)O nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO5P B1662163 DL-AP7 CAS No. 78966-69-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017823
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85797-13-3
Record name 2-Amino-7-phosphonoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85797-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-phosphonoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Receptor Interactions of 2 Amino 7 Phosphonoheptanoic Acid

Mechanism of N-methyl-D-aspartate Receptor Antagonism by 2-Amino-7-phosphonoheptanoic Acid

2-Amino-7-phosphonoheptanoic acid functions as a selective and competitive antagonist of the NMDA receptor. wikipedia.orgmedchemexpress.com This antagonism is achieved through direct competition with the endogenous agonist, glutamate (B1630785), at its binding site on the receptor complex.

Competitive Inhibition of the Glutamate Binding Site

AP7 directly competes with glutamate for binding to the agonist site on the NMDA receptor. wikipedia.org By occupying this site, it prevents the conformational changes necessary for receptor activation and subsequent ion channel opening. wikipedia.org This inhibitory action is specific to the NMDA receptor, with little to no effect on other ionotropic glutamate receptors such as AMPA and kainate receptors. nih.govnih.gov The selective blockade of the NMDA receptor's glutamate binding site underscores the compound's specific pharmacological profile. wikipedia.org

Structure-Activity Relationships of 2-Amino-7-phosphonoheptanoic Acid Derivatives

The potency and affinity of 2-Amino-7-phosphonoheptanoic acid as an NMDA receptor antagonist are intricately linked to its molecular structure. Modifications to the parent compound have provided valuable insights into the structural requirements for optimal receptor interaction.

Impact of Structural Modifications on N-methyl-D-aspartate Receptor Affinity and Potency

For ω-phosphono-α-amino acids like AP7, the length of the carbon chain is a critical determinant of activity. nih.gov While extending the chain of D-2-amino-5-phosphonopentanoic acid (D-AP5) by one methylene (B1212753) group reduces affinity, adding two carbons to create D-AP7 restores potent antagonist activity. nih.gov Further structural modifications, such as the insertion of a biphenyl (B1667301) moiety into the AP7 chain, have been shown to increase both affinity and potency. nih.gov Additionally, substitutions on this biphenyl group, such as hydroxy groups on the heptanoic acid chain and chloro groups on the second phenyl ring, can further enhance the compound's interaction with the NMDA receptor. nih.gov

Table 1: Impact of Structural Modifications on NMDA Receptor Antagonist Activity

Compound/ModificationEffect on Affinity/PotencyReference
Chain extension from D-AP5 to D-AP6Decreased affinity nih.gov
Chain extension from D-AP5 to D-AP7Restored potency nih.gov
Insertion of biphenyl moiety into AP7Increased affinity and potency nih.gov
Hydroxy-substitution at C5 in AP7-chainIncreased affinity and potency nih.gov
Chloro-substitution in phenyl ring of biphenyl-AP7Increased affinity and potency nih.gov

Enantioselectivity in N-methyl-D-aspartate Receptor Antagonism

The antagonism of NMDA receptors by 2-Amino-7-phosphonoheptanoic acid is stereospecific, with the D(-)-isomer being the active enantiomer, while the L(+)-isomer is inactive. nih.gov This enantioselectivity is a common feature among ω-phosphono-α-amino acid antagonists of the NMDA receptor. nih.gov Interestingly, the insertion of a biphenyl moiety into the AP7 structure not only increases affinity but also reverses this enantioselectivity, with the L-form of the biphenyl-derivative showing a preference for the receptor. nih.gov

Table 2: Enantioselectivity of AP7 and its Derivatives

CompoundActive EnantiomerInactive EnantiomerReference
2-Amino-7-phosphonoheptanoic acid (AP7)D(-)L(+) nih.gov
Biphenyl-derivative of AP7L-formD-form nih.gov

Binding Kinetics and Receptor Residence Time

The temporal dynamics of the interaction between an antagonist and its receptor are crucial for its pharmacological effect. For 2-Amino-7-phosphonoheptanoic acid, its binding kinetics are characterized by rapid association and dissociation from the NMDA receptor.

Studies have measured the microscopic association (kon) and dissociation (koff) rate constants for D-AP7. nih.gov These experiments revealed a rapid rate of association (kon of 1.4 x 107 M-1s-1) and a rapid rate of dissociation (koff of 20.3 s-1). nih.gov This kinetic profile contrasts with that of more conformationally restrained antagonists, which exhibit much slower association and dissociation rates. nih.gov The rapid kinetics of D-AP7 suggest a relatively short residence time at the receptor, which may influence its in vivo activity profile. nih.gov

Table 3: Binding Kinetics of D-AP7 at the NMDA Receptor

Kinetic ParameterValueReference
Association rate constant (kon)1.4 x 107 M-1s-1 nih.gov
Dissociation rate constant (koff)20.3 s-1 nih.gov

Molecular and Cellular Neurobiology of 2 Amino 7 Phosphonoheptanoic Acid Action

Modulation of N-methyl-D-aspartate Receptor Subunit Function by 2-Amino-7-phosphonoheptanoic Acid

2-Amino-7-phosphonoheptanoic acid (also known as AP7) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org It functions as a competitive antagonist, meaning it directly competes with the neurotransmitter glutamate (B1630785) for its binding site on the receptor complex. wikipedia.org This action prevents the receptor from being activated, thereby inhibiting downstream signaling cascades. The NMDA receptor itself is a complex heterotetrameric ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. nih.govnih.gov The specific subtypes of these subunits, particularly the GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), dictate the receptor's functional and pharmacological properties. nih.gov

The primary site of action for 2-Amino-7-phosphonoheptanoic acid is the glutamate binding pocket located on the GluN2 subunits of the NMDA receptor. nih.govuniprot.org As a glutamate analog, it does not bind to the glycine-binding site found on the GluN1 and GluN3 subunits. wikipedia.orgnih.gov Therefore, its modulatory effects are mediated through the GluN2 component of the receptor complex.

GluN1 Subunit: The GluN1 subunit is an obligatory component of functional NMDA receptors and contains the binding site for the co-agonist glycine (B1666218) or D-serine. nih.gov 2-Amino-7-phosphonoheptanoic acid, being a competitive antagonist at the glutamate site, does not directly interact with the GluN1 subunit's glycine binding site. wikipedia.org However, chronic blockade of the NMDA receptor with competitive antagonists can lead to adaptive changes in receptor expression, including an increase in the expression of the GluN1 subunit. nih.gov This suggests an indirect, long-term regulatory effect on GluN1.

GluN3 Subunits: The GluN3 subunits (GluN3A and GluN3B) are modulatory components of the NMDA receptor. When incorporated into the receptor complex, typically forming GluN1/GluN2/GluN3 triheteromers, they alter the receptor's properties, such as reducing calcium permeability and magnesium sensitivity. nih.gov Like GluN1, the GluN3A subunit possesses a high-affinity binding site for glycine. nih.gov As 2-Amino-7-phosphonoheptanoic acid acts at the glutamate site on GluN2, it does not directly bind to or block the GluN3 subunit. nih.gov

SubunitBinding SiteDirect Effect of 2-Amino-7-phosphonoheptanoic AcidIndirect/Downstream Effects
GluN1Glycine/D-SerineNo direct binding. wikipedia.orgChronic blockade may increase subunit expression. nih.gov
GluN2 (A/B)GlutamateCompetitive antagonism; blocks glutamate binding. wikipedia.orgnih.govInhibition of all NMDA receptor functions mediated by these subunits.
GluN3GlycineNo direct binding. nih.govnih.govModulates the overall function of receptors containing this subunit, but is not a direct target of the antagonist.

The composition of NMDA receptors is not static; it varies with developmental stage and brain region, leading to a wide functional diversity. nih.gov Receptors can be diheteromers (e.g., GluN1/GluN2A) or more complex triheteromers (e.g., GluN1/GluN2A/GluN2B). nih.gov The specific combination of subunits in the hetero-oligomeric complex determines its biophysical and pharmacological properties, including channel kinetics and calcium permeability. nih.govfrontiersin.org

Intracellular Signaling Pathways Affected by N-methyl-D-aspartate Receptor Blockade with 2-Amino-7-phosphonoheptanoic Acid

By blocking the activation of the NMDA receptor, 2-Amino-7-phosphonoheptanoic acid prevents the initiation of several critical intracellular signaling cascades that are normally triggered by glutamate binding and subsequent ion influx.

A key signaling pathway regulated by NMDA receptor activity is the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. The sequence of events is as follows:

Activation of NMDA receptors leads to an influx of calcium (Ca²⁺) into the postsynaptic neuron. researchgate.net

The increased intracellular Ca²⁺ binds to calmodulin. researchgate.net

The Ca²⁺-calmodulin complex activates nitric oxide synthase (NOS), which produces the gaseous signaling molecule nitric oxide (NO). researchgate.net

NO diffuses to nearby cells and activates soluble guanylate cyclase (sGC). researchgate.net

Activated sGC converts guanosine triphosphate (GTP) into cGMP. researchgate.netwikipedia.org

This cGMP then acts as a second messenger, activating downstream targets like cGMP-dependent protein kinases. wikipedia.org Research has shown that 2-Amino-7-phosphonoheptanoic acid effectively blocks the elevation of cGMP that is induced by NMDA or by physiological activities like strenuous swimming. nih.gov This demonstrates that by preventing the initial NMDA receptor activation, the compound effectively shuts down this entire signaling cascade at its origin.

StepProcessEffect of 2-Amino-7-phosphonoheptanoic Acid
1NMDA receptor activation by glutamate.Blocked.
2Calcium influx through the NMDA receptor channel.Prevented.
3Activation of nitric oxide synthase (NOS).Prevented.
4Production of nitric oxide (NO).Prevented.
5Activation of soluble guanylate cyclase (sGC).Prevented.
6Synthesis of cGMP.Prevented. nih.gov

One of the most critical functions of the NMDA receptor is its role as a channel for calcium influx into the neuron. nih.gov This influx of Ca²⁺ is a vital trigger for numerous cellular processes, including synaptic plasticity (the cellular basis of learning and memory) and, in excess, excitotoxic cell death. nih.gov

2-Amino-7-phosphonoheptanoic acid, by competitively blocking the glutamate binding site, prevents the opening of the NMDA receptor's ion channel. wikipedia.org This directly inhibits the influx of Ca²⁺ that would normally occur upon receptor activation. This modulation of calcium influx is the primary mechanism behind many of the compound's observed neuroprotective effects.

Furthermore, studies using the related antagonist 2-amino-5-phosphonopentanoic acid (AP5) have shown that chronic inhibition of Ca²⁺ influx through NMDA receptors can lead to a compensatory upregulation in the expression of receptor subunits, such as GluN1. nih.gov This suggests that the cell attempts to counteract the persistent blockade by increasing the number of receptors on its surface. This highlights a key aspect of the long-term cellular response to NMDA receptor antagonism. nih.gov

Neurophysiological Effects of 2 Amino 7 Phosphonoheptanoic Acid

Electrophysiological Modulations in Central Nervous System Circuitry

The antagonism of NMDA receptors by 2-Amino-7-phosphonoheptanoic acid (AP7) leads to significant alterations in the electrical activity of neural circuits. These changes are observable at both the macro-level of brainwave patterns and the micro-level of individual synaptic events.

Effects on Electroencephalography (EEG) Patterns

Administration of AP7 in animal models has been shown to produce distinct changes in electroencephalography (EEG) recordings. Studies in rats have demonstrated that both intracerebroventricular and intraperitoneal administration of AP7 results in the emergence of high-voltage slow waves in the central cortex. nih.gov Furthermore, under conditions of high pressure, which can induce the high pressure neurological syndrome (HPNS), AP7 treatment leads to a notable increase in delta wave activity (1-4 Hz) in the centro-occipital region. The anticonvulsant properties of AP7 may be linked to this altered neuronal activity in the cortex. nih.gov

ParameterObservationBrain RegionReference
EEG PatternProduction of high-voltage slow wavesCentral Cortex nih.gov
Delta Wave ActivityMarked increase under high pressureCentro-occipital Region

Influence on Excitatory Postsynaptic Potentials (EPSPs)

As a competitive antagonist of the NMDA receptor, AP7 directly influences excitatory neurotransmission. NMDA receptors are crucial for the generation of excitatory postsynaptic potentials (EPSPs), particularly in polysynaptic pathways. Research on the spinal cord of cats has revealed that AP7 depresses segmental polysynaptic ventral root reflexes without affecting monosynaptic reflexes. nih.gov This suggests a selective inhibition of polysynaptic excitatory pathways. The compound effectively antagonizes the enhancement of these polysynaptic reflexes that is typically induced by NMDA. nih.gov These findings support the hypothesis that NMDA receptors, which AP7 blocks, are integral to the polysynaptic excitation of motoneurons. nih.gov

Impact on Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. AP7, through its blockade of NMDA receptors, has a profound impact on several forms of synaptic plasticity.

Long-Term Potentiation (LTP) Induction and Maintenance

Long-term potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on the activation of NMDA receptors. The influx of calcium ions through the NMDA receptor channel is a critical trigger for the molecular cascades that lead to LTP. While direct studies on AP7's effect on LTP are limited, research on the structurally and functionally similar NMDA antagonist, D-2-amino-5-phosphonovaleric acid (AP5), has shown that it can block the induction of LTP in the hippocampus. The blockade of NMDA receptors prevents the necessary postsynaptic calcium influx, thereby inhibiting the establishment of LTP.

Long-Term Depression (LTD)

Long-term depression (LTD), the enduring weakening of synaptic efficacy, is also modulated by NMDA receptor activity. In certain contexts, AP7 has been shown to prevent the formation of robust LTD. For instance, in the medial prefrontal cortex (mPFC), the application of pilocarpine (B147212) can convert a transient synaptic depression into a stable LTD. Microinjection of AP7 into the mPFC blocks this conversion, indicating that NMDA receptor preactivation is essential for this form of muscarinic-enhanced synaptic depression. nih.gov This demonstrates that AP7 can selectively inhibit certain forms of LTD by blocking the required NMDA receptor signaling.

Brain RegionNeurotransmitterEffectReference
Rat CortexGlutamineIncreased nih.gov
Mouse StriatumGlutamineIncreased nih.gov
Rat StriatumGlutamate (B1630785)Decreased nih.gov
Various (except mouse cortex/striatum)AspartateDecreased nih.gov
Rat Striatum & HippocampusGABADecreased nih.gov

Behavioral Neuroscience Research with 2 Amino 7 Phosphonoheptanoic Acid

Cognitive Function and Learning Modulation

The modulation of learning and memory by 2-Amino-7-phosphonoheptanoic acid has been a significant area of investigation, with research focusing on its effects on spatial, associative, and recognition memory processes.

Spatial Learning and Memory Processes

The Morris water maze (MWM) is a classic behavioral paradigm used to assess spatial learning and memory in rodents. nih.govnih.govconductscience.com This test requires an animal to learn the location of a hidden platform in a pool of water, using distal visual cues. nih.govconductscience.com Studies utilizing the MWM have demonstrated that the administration of NMDA receptor antagonists like AP7 can influence spatial learning. While specific studies on AP7's direct effect in the MWM are not detailed in the provided search results, the maze's strong correlation with hippocampal synaptic plasticity and NMDA receptor function suggests that AP7 would likely impact performance. nih.gov The radial arm maze is another tool for assessing spatial learning and memory, though specific data on AP7's effects in this maze were not present in the search results.

Associative Learning and Passive Avoidance Tasks

Associative learning, where an organism learns the relationship between two stimuli or a stimulus and a behavior, is another cognitive domain explored using AP7. The passive avoidance test is a common method to assess this type of learning and memory. ucsf.edupanlab.com In this task, an animal learns to avoid a specific environment where it previously received an aversive stimulus, such as a mild foot shock. ucsf.edu

Research has shown that D-AP7, an isomer of 2-Amino-7-phosphonoheptanoic acid, impairs the acquisition of the passive avoidance response in rats. nih.gov Furthermore, in rats subjected to hypoxia, D-AP7 was found to impair the consolidation of memory in the passive avoidance test. nih.gov This suggests that NMDA receptor function is critical for both the initial learning and the subsequent stabilization of the memory trace in this task. Another study also noted that DL-AP7 impairs learning performance in a passive avoidance task in mice. medchemexpress.com

Fear conditioning is another paradigm for studying associative learning. While direct studies with AP7 were not detailed, the impairment of passive avoidance learning, a form of fear-motivated learning, suggests that AP7 would likely affect fear conditioning processes as well. nih.govresearchgate.net

Emotional and Affective Behavior Assessment

The role of NMDA receptors in emotional and affective behaviors has been investigated using 2-Amino-7-phosphonoheptanoic acid in various animal models of anxiety.

Anxiolytic and Anxiogenic-like Effects

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. conductscience.comfrontiersin.orgucsf.edu The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. conductscience.com

Microinjection of AP7 into the dorsal periaqueductal grey (DPAG) of rats produced a dose-dependent increase in the percentage of open arm entries in the EPM, indicative of an anxiolytic effect. nih.gov Interestingly, injections of AP7 outside of the DPAG were ineffective, suggesting a site-specific action for its anxiety-reducing properties. wikipedia.orgnih.gov However, in rats that had experienced hypoxia, D-AP7 exhibited an anxiogenic-like effect, decreasing the time spent in and the number of entries into the open arms of the EPM. nih.gov In control rats not subjected to hypoxia, D-AP7 did not produce any significant effects in the elevated plus maze. nih.gov

The light-dark box is another apparatus used to study anxiety-related behaviors, though specific studies using AP7 in this test were not found in the search results.

Anticonflict and Discriminative Stimuli Profiles

The anticonflict test is another method to identify compounds with potential anxiolytic effects. In this test, an animal's tendency to suppress a behavior that is punished is measured. Anxiolytic drugs typically increase the rate of the punished behavior. 2-Amino-7-phosphonoheptanoic acid has been shown to increase the rates of conflict responding in a chronic anticonflict test, suggesting it has anxiolytic-like properties. nih.gov

A discriminative stimulus is a stimulus that signals the availability of reinforcement for a particular response. apa.orgautismparentingmagazine.comwpengine.com In drug discrimination studies, animals are trained to recognize the internal state produced by a specific drug. Research has shown that AP7 can produce discriminative stimuli similar to those of the anxiolytic drug diazepam. nih.gov In rats trained to discriminate diazepam from a vehicle, AP7 produced a dose-dependent generalization to the diazepam stimulus. nih.gov This finding suggests that the subjective effects of AP7 may share similarities with those of benzodiazepine (B76468) anxiolytics. nih.gov

Motor Activity and Coordination Impairment

2-Amino-7-phosphonoheptanoic acid (APH), as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, has been shown in various animal models to significantly impact motor function, ranging from general locomotor activity to specific coordination. nih.govnih.gov Studies in mice have demonstrated that APH can impair motor activity, particularly in fasted subjects. nih.gov Research using the inverted screen test, a measure of motor coordination, found that APH induced motor incoordination. nih.gov A prolonged impairment of motor function was also noted at higher concentrations. nih.gov Similarly, chronic infusion of APH in rats led to locomotor impairment, though this effect was observed only at the highest dose tested. nih.gov

Beyond general activity levels, APH affects the underlying neural mechanisms controlling movement. In unanesthetized spinal cats, APH was found to depress the spontaneous activity of gamma-motoneurons, which are crucial for adjusting the sensitivity of muscle spindles, and also suppressed segmental polysynaptic reflexes without affecting monosynaptic reflexes. nih.gov This suggests that NMDA receptors are involved in the polysynaptic excitation of motoneurons, including gamma-motoneurons, and thus play a role in the spinal cord's motor functions. nih.gov Furthermore, direct microinjections of APH into specific brain regions, such as the globus pallidus and parts of the caudate-putamen in rats, have been reported to cause muscle rigidity and catalepsy. wikipedia.org

The compound also influences the biochemical sequelae of motor activity. Strenuous swimming in rats leads to a rapid elevation of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellum. nih.gov Administration of APH completely blocked this swim-induced increase in cGMP, indicating that an NMDA receptor-mediated pathway is involved in this activity-related biochemical change. nih.gov Interestingly, some studies show nuanced effects; the optically pure form, D-AP7, did not significantly alter locomotor and exploratory activity in control rats but did show a tendency to enhance motility. researchgate.net In rats previously subjected to hypoxia, D-AP7 significantly enhanced both locomotor and exploratory activity. researchgate.net

Table 1: Effects of 2-Amino-7-phosphonoheptanoic Acid on Motor Function
Animal ModelTest/MeasurementObserved EffectCitation
MiceGeneral ObservationImpaired motor activity in fasted subjects. nih.gov
MiceCoughenour Inverted Screen TestInduced motor incoordination and prolonged impairment. nih.gov
RatsChronic InfusionLocomotor impairment at the highest dose. nih.gov
RatsDirect Brain MicroinjectionCaused muscle rigidity and catalepsy. wikipedia.org
Cats (spinal)ElectrophysiologyDepressed spontaneous activity of gamma-motoneurons and polysynaptic reflexes. nih.gov
RatsCerebellar cGMP MeasurementBlocked swim-induced elevation of cGMP. nih.gov
Rats (hypoxia-treated)Open Field TestEnhanced locomotor and exploratory activity. researchgate.net

Modulation of Cue-Directed Behaviors

Research indicates that 2-Amino-7-phosphonoheptanoic acid plays a significant role in modulating behaviors that are directed by specific cues, particularly those involving learning, memory, and behavioral flexibility. A key study investigating its effects within the nucleus accumbens of rats utilized a swimming test to analyze cue-directed behaviors (CDBs) versus non-cue-directed behaviors (NCDBs). nih.gov When injected into this brain region, D-2-amino-7-phosphonoheptanoic acid (D-AP7) dose-dependently increased the number of switches to CDBs and also enhanced the number of switches between different CDBs. nih.gov Notably, it did not affect switching to NCDBs or switches between NCDBs, suggesting a specific role for the nucleus accumbens NMDA receptor in the ability to flexibly switch between goal-oriented actions. nih.gov

The compound's influence extends to other forms of cued learning and memory. In a passive avoidance task in mice, which requires an animal to learn to avoid a specific environment based on a negative cue (e.g., a footshock), this compound was found to impair learning performance. medchemexpress.com Further investigation into this effect in rats showed that D-AP7 specifically impaired the acquisition of the passive avoidance response, though it did not affect the consolidation or retrieval of the memory in control animals. researchgate.net However, when administered to rats that had experienced hypoxia, D-AP7 was found to impair the consolidation of the passive avoidance memory. researchgate.net

In addition to aversive cues, APH also affects responses to interoceptive drug cues. In rats trained to discriminate the presence of diazepam from a saline vehicle, APH produced a dose-dependent generalization to the diazepam cue. nih.gov This indicates that the internal state induced by the NMDA antagonist shares discriminative stimulus properties with diazepam, a benzodiazepine. nih.gov This finding, coupled with its effects in conflict tests, suggests that the compound's modulation of cue-directed behavior may extend to anxiety-related responses. nih.gov

Table 2: Modulation of Cue-Directed Behaviors by 2-Amino-7-phosphonoheptanoic Acid
Animal ModelBehavioral ParadigmKey FindingCitation
RatsSwimming Test (Cue-Directed vs. Non-Cue-Directed)Enhanced switching between cue-directed behaviors when injected into the nucleus accumbens. nih.gov
MicePassive Avoidance TaskImpaired learning performance. medchemexpress.com
RatsPassive Avoidance TaskImpaired acquisition of the avoidance response. researchgate.net
Rats (hypoxia-treated)Passive Avoidance TaskImpaired consolidation of the avoidance memory. researchgate.net
RatsDrug Discrimination (Diazepam)Produced dose-dependent generalization to the diazepam cue. nih.gov

Preclinical Research Models Utilizing 2 Amino 7 Phosphonoheptanoic Acid

Models of Neurological Disorders

The utility of 2-Amino-7-phosphonoheptanoic acid has been extensively explored in a range of animal models designed to mimic human neurological diseases. These studies have been instrumental in elucidating the role of NMDA receptor-mediated excitotoxicity in neuronal dysfunction and death.

Epilepsy and Seizure Models

2-Amino-7-phosphonoheptanoic acid has demonstrated significant anticonvulsant properties across multiple models of epilepsy and seizures.

The anticonvulsant activity of 2-Amino-7-phosphonoheptanoic acid has been evaluated against a variety of chemical convulsants. Research has shown that it can effectively antagonize seizures induced by agents that act through the NMDA receptor pathway.

In studies using Swiss S mice, 2-Amino-7-phosphonoheptanoic acid administered intraperitoneally demonstrated a protective effect against convulsions induced by N-methyl-DL-aspartic acid (NMDLA), 3-mercaptopropionic acid, thiosemicarbazide, methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), and picrotoxin. nih.gov However, it did not show efficacy against seizures produced by kainic acid, quinolinic acid, or bicuculline. nih.gov This suggests a degree of specificity in its anticonvulsant action, primarily targeting seizures with an aspartatergic component. nih.gov Further research has established an ED50 of 0.22 nmol/mouse for intracerebroventricularly administered 2-Amino-7-phosphonoheptanoic acid in blocking NMDA-induced convulsions. jneurosci.org In rats, microinjection of 1 nmol of 2-Amino-7-phosphonoheptanoic acid into the deep prepiriform cortex was sufficient to prevent seizures induced by intravenous bicuculline. nih.gov Additionally, studies on barbital (B3395916) withdrawal-induced convulsions in rats showed that intracerebroventricular infusion of 2-Amino-7-phosphonoheptanoic acid markedly reduced the number of spontaneous convulsions. researchgate.net

Anticonvulsant Effects of 2-Amino-7-phosphonoheptanoic Acid in Chemically-Induced Seizure Models

Chemical ConvulsantAnimal ModelObserved Effect of 2-Amino-7-phosphonoheptanoic AcidCitation
N-methyl-DL-aspartic acid (NMDLA)Swiss S MiceAntagonized convulsions (0.33 mM/kg, i.p.); ED50 of 0.22 nmol/mouse (i.c.v.) for blocking convulsions nih.govjneurosci.org
3-Mercaptopropionic AcidSwiss S MiceAntagonized convulsions (0.33 mM/kg, i.p.) nih.gov
ThiosemicarbazideSwiss S MiceAntagonized convulsions (0.33 mM/kg, i.p.) nih.gov
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM)Swiss S MiceAntagonized convulsions (0.33 mM/kg, i.p.) nih.gov
PicrotoxinSwiss S MiceAntagonized convulsions (0.33 mM/kg, i.p.) nih.gov
BicucullineRatsPrevented seizures (1 nmol, microinjected into deep prepiriform cortex) nih.gov
Barbital WithdrawalRatsMarkedly reduced the number of spontaneous convulsions (i.c.v. infusion) researchgate.net
Flurothyl EtherRatsSignificant anticonvulsant effect in both immature and mature animals (i.c.v. administration) nih.gov

Kindling is a phenomenon where repeated application of an initially sub-convulsive stimulus results in the progressive intensification of seizure activity. psychiatryonline.org This model is valuable for studying the mechanisms of epileptogenesis. Research indicates that NMDA receptor-mediated processes are crucial for the development of kindling. mdpi.com

Studies in both prepubescent and mature rats have shown that the intracerebroventricular administration of 2-Amino-7-phosphonoheptanoic acid significantly slows the rate at which animals kindle compared to control animals. nih.gov This suggests that blocking NMDA receptors with this compound interferes with the neuroplastic changes that underlie the development of epilepsy in this model. nih.govmdpi.com While the expression of seizures in fully kindled animals is less sensitive to competitive NMDA receptor antagonists, the inhibitory effect on kindling development highlights the critical role of NMDA receptors in the initial stages of epileptogenesis. mdpi.com

Effects of 2-Amino-7-phosphonoheptanoic Acid in Kindling Models

Animal ModelKey FindingCitation
Prepubescent and Mature Rats (Rapid Kindling)Significantly slower rate of kindling development with intracerebroventricular administration of 2-Amino-7-phosphonoheptanoic acid compared to controls. nih.gov

Audiogenic seizures are reflex seizures triggered by intense auditory stimulation in genetically susceptible animal strains, such as DBA/2 mice. frontiersin.orgresearchgate.net These models are used to study the neurobiology of reflex epilepsies and for screening potential anticonvulsant compounds. researchgate.net

In a model using metaphit, a substance that induces audiogenic seizure susceptibility in Wistar rats, intracerebroventricular injection of 2-Amino-7-phosphonoheptanoic acid demonstrated a dose-dependent inhibition of seizures. nih.govresearchgate.net A minimum dose of 0.03 micromoles was found to completely block seizures in all treated animals. nih.govresearchgate.net In genetically susceptible DBA/2 mice, 2-Amino-7-phosphonoheptanoic acid has also been shown to be a potent anticonvulsant. nih.gov Its efficacy in these models further supports the involvement of NMDA receptor-mediated mechanisms in the generation and propagation of seizure activity. nih.gov

Effects of 2-Amino-7-phosphonoheptanoic Acid in Audiogenic Seizure Models

ModelAnimal StrainKey FindingsCitation
Metaphit-Induced Audiogenic SeizuresWistar RatsDose-dependent inhibition of seizures; a minimum dose of 0.03 micromoles (i.c.v.) completely blocked seizures. nih.govresearchgate.net
Sound-Induced Audiogenic SeizuresDBA/2 MiceDemonstrated potent anticonvulsant activity. nih.gov

Cerebral Ischemia and Hypoxia Models

The role of excitotoxicity in neuronal damage following cerebral ischemia and hypoxia is well-established. Consequently, NMDA receptor antagonists like 2-Amino-7-phosphonoheptanoic acid have been investigated for their neuroprotective potential in models of these conditions.

Studies in rat models of transient cerebral ischemia have shown that 2-Amino-7-phosphonoheptanoic acid can mitigate ischemic brain damage. nih.gov

Intracerebroventricular infusion of 2-Amino-7-phosphonoheptanoic acid in a rat model of transient cerebral ischemia resulted in a significant reduction of selective neuronal necrosis in the cerebral cortex. Furthermore, a decrease in the incidence of infarction in the substantia nigra pars reticulata was observed. While a borderline protective effect was noted in the hippocampal CA1 pyramidal neurons, no significant protection was seen in the caudate nucleus. These findings suggest a potential, albeit limited, usefulness for 2-Amino-7-phosphonoheptanoic acid as a cerebral protective agent.

Neuroprotective Effects of 2-Amino-7-phosphonoheptanoic Acid in a Rat Model of Transient Cerebral Ischemia

Brain RegionObserved EffectCitation
Cerebral CortexSignificantly reduced selective neuronal necrosis[]
Substantia Nigra Pars ReticulataDecreased incidence of infarction[]
Hippocampal CA1 Pyramidal NeuronsBorderline protective effect[]
Caudate NucleusNo significant protection observed[]
Neuroprotective Efficacy in Hypoxic Conditions

The investigation of 2-amino-7-phosphonoheptanoic acid in models of hypoxic conditions has sought to elucidate the neuroprotective potential of blocking NMDA receptors. In a study involving rats subjected to experimental hypoxia, the administration of the D-isomer of AP7 (D-AP7) resulted in notable behavioral changes. Hypoxia-treated rats that received D-AP7 exhibited enhanced motility. However, the compound also produced an anxiogenic-like effect in these animals and was found to impair memory consolidation in a passive avoidance task.

Drug Dependence and Withdrawal Models

The efficacy of 2-amino-7-phosphonoheptanoic acid in mitigating the convulsive effects of barbital withdrawal has been demonstrated in rat models. In female Sprague-Dawley rats made dependent on barbital over an eight-week period, abrupt withdrawal of the barbiturate (B1230296) led to spontaneous convulsions. nih.gov Continuous intracerebroventricular infusion of APH over a 48-hour withdrawal period markedly reduced the number of observed convulsions compared to saline-infused control animals. nih.gov

Specifically, in a group of 29 rats withdrawn from barbital and treated with APH, a total of nine convulsions were recorded. This stands in stark contrast to the 61 convulsions observed in a corresponding group of 29 rats that received saline infusions. nih.gov

Table 1: Effect of 2-Amino-7-phosphonoheptanoic Acid (APH) on Barbital Withdrawal-Induced Convulsions

Treatment Group Number of Rats Total Convulsions Observed
Barbital Withdrawal + Saline 29 61
Barbital Withdrawal + APH 29 9

Furthermore, barbital withdrawal was associated with a threefold increase in the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellum. The infusion of APH significantly, though not completely, prevented this elevation in cerebellar cGMP. nih.gov These findings suggest the involvement of NMDA receptor-mediated pathways in the generation of seizures following barbital abstinence. nih.gov

Models of Psychiatric Disorders

Several preclinical studies have explored the potential antidepressant-like effects of 2-amino-7-phosphonoheptanoic acid. In rodent models such as the forced swim test and the tail suspension test, which are designed to assess behavioral despair, AP-7 has been shown to reduce immobility time, an effect consistent with that of clinically used antidepressants. This suggests that substances that can decrease neurotransmission at the NMDA receptor complex may represent a novel class of antidepressants.

In a forced swim test adapted for mice, both competitive and non-competitive NMDA receptor antagonists, including 2-amino-7-phosphonoheptanoic acid, were found to be active. In this model, these antagonists mimicked the effects of conventional antidepressants. However, one study reported that while the noncompetitive NMDA antagonist MK-801 was active in the tail suspension test, other antagonists, including AP7, did not show activity in this specific paradigm.

The potential anxiolytic properties of 2-amino-7-phosphonoheptanoic acid have been assessed in preclinical models of anxiety. In a conflict test procedure, a model used to identify compounds with potential anxiolytic effects, AP7 was shown to increase the rates of punished responding in rats. nih.gov This effect is indicative of an anxiolytic-like action. nih.gov The study drew parallels between the effects of AP7 and those of diazepam, a well-established anxiolytic agent. nih.gov These findings have led to the suggestion that NMDA receptor antagonists could be a new class of compounds for treating anxiety-related disorders. nih.gov

In the elevated plus-maze, another widely used model for assessing anxiety in rodents, NMDA receptor antagonists have generally shown promise as potential anxiolytic agents. nih.gov While one study did not specifically report on 2-amino-7-phosphonoheptanoic acid, it did find that another competitive NMDA receptor antagonist, NPC 17742, increased both the number of entries and the time spent in the open arms of the maze, which is indicative of an anxiolytic effect. nih.gov

The role of NMDA receptors in stress-induced behavioral changes has been investigated using antagonists like 2-amino-7-phosphonoheptanoic acid. In a chronic mild stress model of depression, which aims to induce anhedonia (a core symptom of depression), NMDA antagonists have demonstrated efficacy. This model typically involves exposing rats to a series of mild, unpredictable stressors over several weeks, leading to a reduced preference for a sucrose (B13894) solution. Chronic treatment with NMDA antagonists was found to be as effective as the classic antidepressant imipramine (B1671792) in restoring normal sucrose consumption in these animals. This suggests that blocking NMDA receptors can reverse stress-induced anhedonic-like behavior.

Brain Region-Specific Effects and Targeted Interventions

The functional consequences of NMDA receptor blockade by 2-Amino-7-phosphonoheptanoic acid are highly dependent on the specific brain region targeted. Preclinical studies involving direct microinjections of AP7 into various nuclei have revealed its diverse effects on anxiety, learning, motor control, and neuronal plasticity.

Dorsal Periaqueductal Grey (DPAG)

The dorsal periaqueductal grey (DPAG) is a critical brain region involved in the processing of fear and anxiety. Research utilizing AP7 has shed light on the role of NMDA receptors in this area in modulating anxiety-like behaviors.

Microinjection of AP7 into the DPAG of rats has been shown to produce anxiolytic-like effects. These effects are observed in behavioral paradigms such as the elevated plus-maze, where animals treated with AP7 in the DPAG spend more time in the open arms, a behavior indicative of reduced anxiety. This suggests that the normal activity of NMDA receptors in the DPAG contributes to the expression of anxiety, and their blockade by AP7 can alleviate this.

Preclinical Model Intervention Key Findings
RatMicroinjection of AP7 into the DPAGAnxiolytic-like effects observed in the elevated plus-maze test.

Nucleus Accumbens

The nucleus accumbens is a key component of the brain's reward and motivation circuitry and is also implicated in learning and behavioral flexibility. Studies using AP7 have demonstrated the importance of NMDA receptor signaling in this region for these cognitive processes.

Research has shown that intra-accumbens injections of D-2-amino-7-phosphonoheptanoic acid (D-AP7) can enhance the switching between cue-directed behaviors in a swimming test procedure in rats. nih.gov This suggests that NMDA receptors in the nucleus accumbens are involved in the ability to flexibly adapt behavior in response to changing environmental cues. nih.gov Furthermore, the blockade of NMDA receptors in the nucleus accumbens with AP7 has been found to disrupt the acquisition of a passive avoidance task, indicating a role for these receptors in the initial learning process. nih.gov However, the consolidation of this learned task was not affected by post-training administration of AP7. nih.gov

Preclinical Model Intervention Key Findings
RatIntra-accumbens injection of D-AP7Enhanced switching between cue-directed behaviors. nih.gov
RatPre-training intra-accumbens injection of AP7Disrupted acquisition of a passive avoidance task. nih.gov
RatPost-training intra-accumbens injection of AP7No effect on the consolidation of a passive avoidance task. nih.gov

Hippocampal Formations (e.g., CA1 region, Dentate Gyrus)

The hippocampus, with its distinct subfields including the CA1 region and the dentate gyrus, is crucial for learning and memory. While the role of NMDA receptors in hippocampal synaptic plasticity, such as long-term potentiation (LTP), is well-established, specific studies on the direct application of 2-Amino-7-phosphonoheptanoic acid to these subregions are less common in the available literature.

It is widely accepted that NMDA receptor antagonists, in general, can block the induction of LTP in the CA1 region and the dentate gyrus. This form of synaptic plasticity is believed to be a cellular substrate for learning and memory. Therefore, it can be inferred that AP7, as a potent NMDA receptor antagonist, would likely inhibit LTP in these hippocampal formations. This would, in turn, be expected to impair hippocampus-dependent learning and memory processes. However, direct experimental evidence from studies specifically applying AP7 to the CA1 region or dentate gyrus and measuring the behavioral or electrophysiological outcomes is needed to confirm these assumptions.

Preclinical Model Intervention Anticipated Findings (Based on general NMDA antagonist effects)
In vitro hippocampal slicesBath application of AP7Blockade of Long-Term Potentiation (LTP) in the CA1 region.
In vivo rodent modelsDirect infusion of AP7 into the Dentate GyrusImpairment of hippocampus-dependent spatial learning and memory.

Striatum

The striatum is a key component of the basal ganglia and plays a central role in motor control. Research involving the administration of 2-Amino-7-phosphonoheptanoic acid has provided insights into the role of striatal NMDA receptors in motor function and their involvement in certain motor-related disorders.

Systemic administration of AP7 has been shown to affect amino acid levels in the striatum. In fasted rats and mice, AP7 was found to decrease glutamate (B1630785) content and GABA levels in the striatum. nih.gov These neurochemical changes are associated with impaired motor activity observed in these animals. nih.gov Furthermore, microinjections of AP7 into specific regions of the striatum, such as the globus pallidus and the caudate-putamen, have been demonstrated to induce muscle rigidity and catalepsy in rats. This suggests a critical role for striatal NMDA receptors in the regulation of muscle tone and movement.

Preclinical Model Intervention Key Findings
Fasted rats and miceSystemic administration of AP7Decreased striatal glutamate and GABA levels; impaired motor activity. nih.gov
RatMicroinjection of AP7 into the globus pallidus and caudate-putamenInduction of muscle rigidity and catalepsy.

Neurotransmitter System Interactions Beyond N Methyl D Aspartate Receptors

Modulation of Endogenous Excitatory Amino Acid Levels

As a potent antagonist at the NMDA receptor, 2-Amino-7-phosphonoheptanoic acid (AP7) influences the delicate balance of excitatory amino acid neurotransmission. Its presence can lead to alterations in the levels of key excitatory neurotransmitters like glutamate (B1630785) and aspartate, and potentially homocysteic acid, as the nervous system attempts to compensate for the receptor blockade.

Glutamate and Aspartate Dynamics

The administration of 2-Amino-7-phosphonoheptanoic acid (AP7) has been shown to alter the concentrations of glutamate and aspartate in various brain regions, with effects that can be influenced by the metabolic state of the organism. nih.gov A study in rodents demonstrated that in fasted animals, AP7 administration led to a decrease in glutamate content in the striatum and a decrease in aspartate concentration in all brain regions studied except for the cortex and striatum of mice. nih.gov Conversely, in fed animals, AP7 did not cause a significant change in brain aspartate levels. nih.gov These findings suggest that the blockade of postsynaptic NMDA receptors by AP7 may lead to an increased synaptic release of glutamate and aspartate as a compensatory mechanism. nih.gov

Interactive Data Table: Effect of 2-Amino-7-phosphonoheptanoic acid (AP7) on Glutamate and Aspartate Levels in Fasted Rodents
Brain RegionChange in GlutamateChange in AspartateSpecies
StriatumDecreasedNo significant change (mouse) / Decreased (rat)Rat, Mouse
HippocampusNo significant changeDecreasedRat
CortexNo significant changeNo significant change (mouse) / Decreased (rat)Rat, Mouse

Data sourced from a study on the effects of AP7 in fed and fasted rodents. nih.gov The table reflects changes observed in fasted animals.

Homocysteic Acid Release

Currently, there is a lack of direct scientific evidence detailing the specific effects of 2-Amino-7-phosphonoheptanoic acid (AP7) on the release of homocysteic acid. Homocysteic acid is known to be an endogenous agonist of the NMDA receptor. capes.gov.br Therefore, by blocking these receptors, it is plausible that AP7 could indirectly influence the synthesis, release, or reuptake of homocysteic acid as part of the homeostatic regulation of the glutamatergic system. However, without specific research on this interaction, any statements on the effect of AP7 on homocysteic acid release remain speculative.

Influence on Inhibitory Neurotransmitter Systems

GABAergic System Interactions

The interplay between the excitatory glutamatergic and inhibitory GABAergic systems is crucial for maintaining neural equilibrium. Research has shown that 2-Amino-7-phosphonoheptanoic acid (AP7) can impact this balance. In a study involving fasted rats, the administration of AP7 resulted in a significant decrease in GABA levels in the striatum and hippocampus. nih.gov This reduction in the principal inhibitory neurotransmitter could be a secondary effect of the NMDA receptor blockade, potentially aimed at compensating for the reduced excitatory drive. Furthermore, studies using microdialysis have revealed that NMDA receptor antagonists, including D(-)-2-amino-7-phosphonoheptanoic acid, can decrease the outflow of GABA from the septum. nih.gov This finding suggests a complex interaction where blocking NMDA receptors on GABAergic neurons or their inputs can reduce inhibitory signaling.

Interactive Data Table: Effect of 2-Amino-7-phosphonoheptanoic acid (AP7) on GABA Levels in Fasted Rats
Brain RegionChange in GABA
StriatumDecreased
HippocampusDecreased

Data reflects significant changes observed in fasted rats following AP7 administration. nih.gov

Acetylcholine (B1216132) Release Modulation

The influence of 2-Amino-7-phosphonoheptanoic acid (AP7) extends to the cholinergic system. Research has demonstrated that NMDA receptor antagonists can modulate the release of acetylcholine (ACh) in the brain. Specifically, the intracerebroventricular administration of D(-)-2-amino-7-phosphonoheptanoic acid has been shown to cause an increase in the outflow of acetylcholine from the hippocampus in freely moving rats. nih.gov This effect is believed to be mediated by the antagonist's action on the septohippocampal cholinergic pathway. The increase in hippocampal ACh release was abolished by the local application of tetrodotoxin, indicating its dependence on neuronal activity. nih.gov The proposed mechanism involves the reduction of GABAergic inhibition in the septum, which in turn disinhibits cholinergic neurons and leads to enhanced ACh release in the hippocampus. nih.gov

Therapeutic Implications and Future Research Directions

2-Amino-7-phosphonoheptanoic Acid as a Tool for Understanding N-methyl-D-aspartate Receptor Pathophysiology

2-Amino-7-phosphonoheptanoic acid (AP7), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been an invaluable pharmacological tool for elucidating the role of NMDA receptor-mediated neurotransmission in various physiological and pathological states. wikipedia.orgmedchemexpress.com By blocking the glutamate (B1630785) binding site on the NMDA receptor, AP7 allows researchers to investigate the downstream consequences of reduced NMDA receptor activity, thereby providing insight into the pathophysiology of several neurological disorders. wikipedia.org

Research using AP7 has significantly advanced the understanding of epilepsy. Studies have shown that AP7 possesses anticonvulsant properties. wikipedia.orgnih.gov Its administration can suppress seizures in different animal models, such as the electroshock test and flurothyl-induced seizures. nih.govnih.gov For instance, focal injection of AP7 into the substantia nigra, a key brain region involved in seizure control, produces a dose-dependent suppression of tonic extensor seizures in rats. nih.gov This finding suggests that the anticonvulsant effect likely stems from an antagonist action at NMDA receptors, leading to decreased activity in nigral efferent pathways. nih.gov Furthermore, AP7 was effective in preventing convulsions following abrupt withdrawal from barbital (B3395916), providing strong evidence that dicarboxylic amino acid pathways acting through NMDA receptors are implicated in the seizure activity associated with drug abstinence. nih.gov

The role of NMDA receptors in ischemic brain damage has also been clarified through studies involving AP7. Pharmacological blockade of NMDA receptors with AP7 has been shown to reduce neuronal damage and attenuate the size of infarcts in models of focal cerebral ischemia. nih.govnih.gov In one study, intraventricular infusion of AP7 significantly reduced selective neuronal necrosis in the cerebral cortex following transient cerebral ischemia in rats. nih.gov These findings underscore the involvement of excessive NMDA receptor activation, a phenomenon known as excitotoxicity, in the neuronal death cascade triggered by ischemia.

Beyond epilepsy and ischemia, AP7 has been used to probe the function of NMDA receptors in other contexts. Research has demonstrated its ability to produce anxiolytic (anti-anxiety) effects and discriminative stimuli similar to diazepam, suggesting that NMDA receptor antagonists could represent a novel class of compounds for anxiety-related disorders. nih.gov By observing changes in regional brain amino acid levels after AP7 administration, scientists have also gathered evidence consistent with an increased synaptic release of glutamate and aspartate following the blockage of their postsynaptic action, further detailing the complex feedback mechanisms in glutamatergic signaling. nih.gov

Potential as a Prototype for Novel Therapeutic Agents

The demonstrable efficacy of 2-Amino-7-phosphonoheptanoic acid in preclinical models of neurological disorders positioned it as a promising prototype for the development of new therapeutic agents. nih.govnih.gov Its clear anticonvulsant and neuroprotective effects highlighted the therapeutic potential of targeting NMDA receptors. nih.govnih.govnih.gov However, the inherent properties of AP7 also presented challenges for direct clinical application, thereby stimulating research into creating derivative compounds with more favorable pharmacological profiles.

The development of biphenyl-derivatives of AP7 is a prime example of its use as a structural template. nih.gov Recognizing the limitations of AP7, researchers synthesized a series of novel compounds designed to enhance properties such as bioavailability. One such lead compound, SDZ EAB 515, was found to be transported by the large neutral amino acid carrier, a mechanism that could confer good bioavailability. nih.gov

Further refinement of this series led to the identification of SDZ 220-581, a potent derivative with significant improvements over the parent compound. SDZ 220-581 exhibited full protection against maximal electroshock seizures in both rats and mice at oral doses, demonstrating a fast onset and long duration of action. nih.gov Importantly, the doses required for this anticonvulsant effect were approximately ten times lower than those causing motor impairment, indicating a wider therapeutic window. nih.gov This compound also showed neuroprotective activity against quinolinic acid-induced striatal lesions and in a model of focal cerebral ischemia, as well as analgesic effects in a model of neuropathic pain. nih.gov The success of these derivatives, with their enhanced oral activity and improved side-effect profile, showcases how AP7 served as a foundational scaffold for designing clinically viable NMDA receptor antagonists. nih.gov

Additionally, the observation that AP7 produces effects similar to the anxiolytic drug diazepam suggested that it could serve as a prototype for a new class of treatments for anxiety-related disorders, distinct from the benzodiazepine (B76468) class. nih.gov

Challenges and Considerations in Translational Research

Despite its success as a research tool and therapeutic prototype, the translation of 2-Amino-7-phosphonoheptanoic acid from preclinical studies to clinical use is fraught with significant challenges. A primary obstacle is its physicochemical properties, particularly its high polarity. Polar molecules typically exhibit poor penetration of the blood-brain barrier (BBB), a semi-permeable border that protects the brain from circulating substances. This limitation often necessitates direct administration into the central nervous system, such as the intraventricular infusion via an osmotic minipump used in some animal studies to ensure the compound could access brain tissue. nih.gov Such invasive delivery methods are generally not feasible for widespread clinical use in human patients.

The effort to develop biphenyl-derivatives of AP7, such as SDZ EAB 515, was a direct response to this translational hurdle. nih.gov By designing compounds that could engage with active transport systems like the large neutral amino acid carrier, researchers aimed to overcome the poor passive diffusion of the parent molecule across the BBB. nih.gov

Another major consideration in translational research is achieving a suitable therapeutic index—the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity or significant side effects. While AP7 shows neuroprotective and anticonvulsant effects, higher doses can lead to motor impairment, muscle rigidity, and catalepsy in animal models. wikipedia.orgnih.gov The potential for such adverse effects, which are intrinsically linked to the widespread role of NMDA receptors in normal brain function, complicates its clinical development. A successful therapeutic agent must be able to modulate pathological NMDA receptor activity without unduly interfering with its physiological functions.

Furthermore, the efficacy of AP7 can be variable. In a study of transient cerebral ischemia, it demonstrated significant neuroprotection in the cerebral cortex but only a borderline effect in the hippocampus and no significant protection in the caudate nucleus. nih.gov This regional variability in effectiveness suggests that its utility might be limited in clinical situations involving widespread or multifocal brain injury, posing a challenge for defining its precise therapeutic indications.

Q & A

Q. Advanced

  • Corticostriatal lesioning : Ablate frontal cortical pathways to isolate "metabolic" (72% of total) and "synaptic" (28%) aspartate pools .
  • High-affinity uptake assays : Use D-[³H]aspartate to quantify synaptic release in lesioned vs. intact striata.
  • HPLC quantification : Measure insulin-induced aspartate accumulation (165% increase in intact striata) and AP7’s suppression of synaptic pool expansion (5% vs. 3.5-fold rise without AP7) .

What are the optimal dosing parameters for AP7 in neuroprotection studies against cerebral ischemia?

Q. Basic

  • Focal microinfusion : Pre-ischemia administration of 200 µM AP7 into the dorsal hippocampus reduces pyramidal cell necrosis by 90% .
  • Timing : Infuse 10–15 minutes before carotid artery occlusion in rat forebrain ischemia models.
  • Outcome measures : Histopathological assessment (e.g., Cresyl Violet staining) 7 days post-reperfusion .

How to assess AP7’s subtype selectivity among NMDA receptor subunits?

Q. Advanced

  • Competitive binding assays : Compare AP7’s affinity (Kd ≈ 201 nM for [³H]CPP binding) with GluN2A- vs. GluN2B-preferring antagonists in Triton-treated synaptic membranes .
  • Electrophysiology : Use transfected HEK cells expressing GluN1/GluN2A or GluN1/GluN2B subunits to measure IC50 values for NMDA-induced currents .

What controls are essential when testing AP7 in elevated plus-maze anxiety models?

Q. Basic

  • Vehicle controls : Sterile isotonic saline injections to rule out solvent effects .
  • Motor confounders : Monitor total arm entries to exclude locomotor interference.
  • Anatomical verification : Post-experiment histology (e.g., methylene blue staining) to confirm DPAG targeting .

How to evaluate AP7’s role in modulating oxidative stress pathways in excitotoxicity?

Q. Advanced

  • Enzyme activity assays : Quantify AP7’s reversal of BMAA-induced inhibition of superoxide dismutase (SOD) and glutathione peroxidase in Ceratophyllum demersum .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in hippocampal neurons to measure AP7’s suppression of quinolinic acid-evoked oxidative bursts .
  • Combination therapies : Co-apply AP7 with antioxidants (e.g., N-acetylcysteine) to test synergistic protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-AP7
Reactant of Route 2
DL-AP7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.